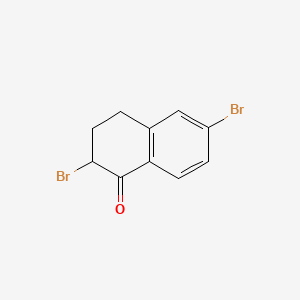

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

2,6-dibromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRCPKKIPKZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C(=O)C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C10H8Br2O, with a molecular weight of 303.08 g/mol. The compound features a bicyclic structure, contributing to its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Detailed studies are required to elucidate the specific pathways and mechanisms through which this compound exerts its effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antineoplastic Activity : Preliminary studies suggest that dibromonaphthalene derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown promise in inducing apoptosis in leukemic cells at low concentrations (IC50 values ranging from 1.61 to 2.95 μM) .

- Antimicrobial Properties : Brominated naphthalene derivatives have been investigated for their antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating a potential therapeutic application in treating infections.

Study on Antineoplastic Effects

A study screening various naturally occurring compounds for antineoplastic activity reported significant effects from similar dibromonaphthalene derivatives. The research utilized cell lines such as Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) to assess viability and apoptosis rates. The results indicated that these compounds could induce apoptosis selectively in malignant cells while sparing normal peripheral blood mononuclear cells (PBMNCs), suggesting a favorable therapeutic index .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of brominated naphthalene derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited substantial inhibitory effects on bacterial growth, highlighting their potential as novel antimicrobial agents .

Data Tables

| Biological Activity | IC50 Values (μM) | Cell Lines Tested |

|---|---|---|

| Antineoplastic Activity | 1.61 - 2.95 | Jurkat J16, Ramos |

| Antimicrobial Activity | Varies | Various bacterial strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

The DHN scaffold is highly versatile, with modifications leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison of 2,6-dibromo-3,4-dihydronaphthalen-1(2H)-one with structurally related analogs:

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

Crystallographic and Stability Data

- 2,6-Dibromo-DHN: No direct crystallography data, but related 2,2-dibromo-DHN shows Br···Br interactions (3.45 Å) influencing packing .

- Fluoro/Trifluoromethyl-DHN : C–H···F interactions stabilize crystal lattice .

- Hydroxylated DHNs : Intramolecular H-bonds (O–H···O) enhance stability .

Key Research Findings

Halogen Effects : Bromine substituents in 2,6-Dibromo-DHN increase steric bulk and lipophilicity compared to chlorine or hydroxyl analogs, impacting drug-likeness and synthetic utility .

Biological Relevance : Pyrazole-DHN hybrids exhibit potent anticancer activity, highlighting the scaffold’s adaptability for medicinal chemistry .

Natural vs. Synthetic : Natural DHNs (e.g., 4,6,8-trihydroxy-DHN) lack halogenation but show niche bioactivities, while synthetic brominated derivatives serve as intermediates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dibromo-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Bromination of 6-bromo-1-tetralone using Br₂ in acetic acid at 0–5°C, achieving ~97% yield. Excess bromine and controlled temperature minimize polybrominated byproducts .

- Route 2 : Diazotization of 6-amino-3,4-dihydro-1(2H)-naphthalenone followed by bromination. This method requires strict pH control (pH < 2) to avoid premature decomposition of the diazonium intermediate .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize stoichiometry.

Q. How can crystallographic data for this compound be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX suite (e.g., SHELXL for refinement) due to its robustness in handling bromine-heavy structures.

- Protocol : Collect data at low temperature (100 K) to mitigate thermal motion artifacts. Bromine’s high electron density facilitates phase determination via direct methods .

- Validation : Check R-factor convergence (target < 0.05) and residual electron density maps for disorder modeling .

Q. What physicochemical properties (e.g., logP, solubility) are critical for solubility screening in biological assays?

- Methodological Answer :

- logP : Predicted consensus logP = 2.86 (XLOGP3: 2.71; WLOGP: 2.97), indicating moderate hydrophobicity. Adjust solvent systems (e.g., DMSO:water) to prevent precipitation .

- Solubility : Experimental solubility ranges from 0.0125 mg/mL (SILICOS-IT) to 0.427 mg/mL (Ali model). Pre-saturate buffers with sonication for kinetic solubility assays .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric vs. Electronic : The 2,6-dibromo configuration creates steric hindrance but activates the ketone via conjugation. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C, 12h).

- Monitoring : Track regioselectivity via NMR (¹H/¹³C) and compare coupling efficiency with mono-brominated analogs .

Q. What structural features explain discrepancies in bioactivity between 2,6-dibromo derivatives and other dihydronaphthalenone analogs?

- Methodological Answer :

- Conformational Analysis : The chair conformation of the cyclohexanone ring (C5/C6 sp³ hybridization) enhances binding to hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2).

- Halogen Bonding : Br atoms form XB interactions with protein backbone carbonyls (e.g., in kinase targets), improving binding affinity. Compare docking scores (AutoDock Vina) with non-brominated analogs .

Q. How to address contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Design : Standardize protocols (e.g., MTT vs. SRB assays) and control for ROS generation, as brominated compounds may induce oxidative stress.

- Metabolic Stability : Test in HepG2 cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic liability. LC-MS/MS quantifies parent compound degradation .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.